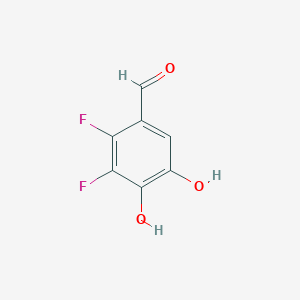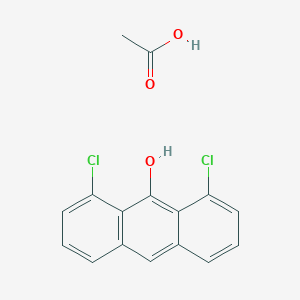
Acetic acid;1,8-dichloroanthracen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1,8-dichloroanthracen-9-ol is a chemical compound with the molecular formula C₁₆H₁₂Cl₂O₃ and a molecular weight of 323.171 g/mol . This compound is known for its unique structure, which includes an anthracene backbone substituted with chlorine atoms and an acetic acid moiety. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of acetic acid;1,8-dichloroanthracen-9-ol typically involves the reaction of 1,8-dichloroanthracene with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Acetic acid;1,8-dichloroanthracen-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetic acid;1,8-dichloroanthracen-9-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which acetic acid;1,8-dichloroanthracen-9-ol exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Acetic acid;1,8-dichloroanthracen-9-ol can be compared with other similar compounds such as:
1,8-Dichloroanthracene: Lacks the acetic acid moiety, making it less reactive in certain chemical reactions.
Anthracene-9-ol: Does not have chlorine substitutions, affecting its chemical properties and reactivity.
Acetic acid derivatives: Other derivatives may have different substituents, leading to variations in their chemical behavior.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
378186-39-1 |
|---|---|
Formule moléculaire |
C16H12Cl2O3 |
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
acetic acid;1,8-dichloroanthracen-9-ol |
InChI |
InChI=1S/C14H8Cl2O.C2H4O2/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10;1-2(3)4/h1-7,17H;1H3,(H,3,4) |
Clé InChI |
QSSPMYGJKSHORD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC2=CC3=C(C(=CC=C3)Cl)C(=C2C(=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


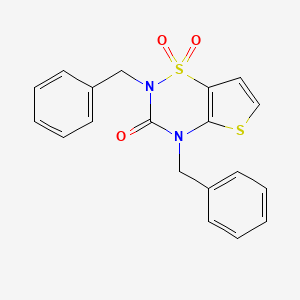
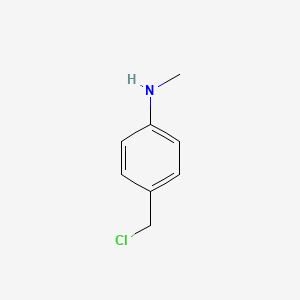
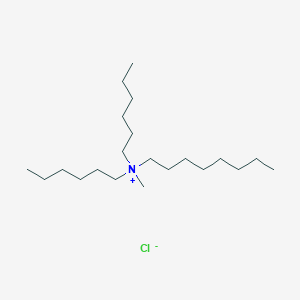
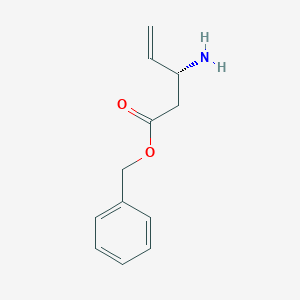
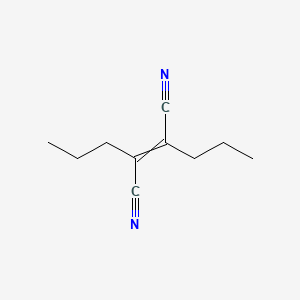
![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)
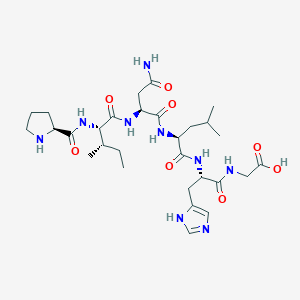
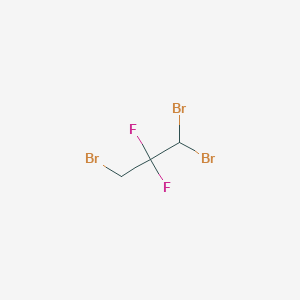
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
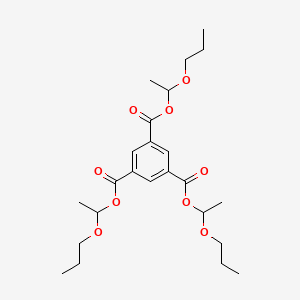
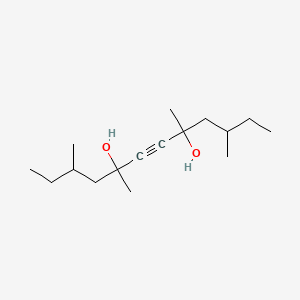

![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
